(R)-2-Amino-2-(p-tolyl)ethanol hydrochloride
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Overview
Description
“®-2-Amino-2-(p-tolyl)ethanol hydrochloride” is a compound that contains an amino group and a tolyl group . The tolyl group is a functional group related to toluene, with the general formula CH3C6H4−R . The compound also contains a hydrochloride group, which is a type of salt resulting from the reaction of hydrochloric acid with an organic base (in this case, the “®-2-Amino-2-(p-tolyl)ethanol” part of the molecule).
Chemical Reactions Analysis
The compound “®-2-Amino-2-(p-tolyl)ethanol hydrochloride” likely participates in various chemical reactions due to the presence of its amino and tolyl groups . For instance, tolyl groups are often involved in C-C coupling reactions and can act as leaving groups in nucleophilic substitutions . The amino group can also participate in various reactions, such as nucleophilic substitutions or condensation reactions .Scientific Research Applications
Solubility Studies
- Solubility in Aqueous Solutions: The solubility of amino acids, including those similar in structure to (R)-2-Amino-2-(p-tolyl)ethanol hydrochloride, has been studied in water and aqueous ethanol and dioxane solutions. This research is significant in understanding the hydrophobicity and stability of amino acids and related compounds in various solvents (Nozaki & Tanford, 1971).
Chemical Modification and Tagging
- Site-Directed Conjugation: Techniques for site-directed conjugation of nonpeptide groups to peptides and proteins, involving structures similar to this compound, have been explored. This research is instrumental in developing methods for peptide tagging and labeling, crucial in various biological and pharmacological studies (Geoghegan & Stroh, 1992).
Synthesis and Pharmaceutical Applications
- Synthesis of Optically Active Compounds: The compound has been utilized in the synthesis of enantiomerically pure substances, such as (R)-1-(pyridin-3-yl)-2-aminoethanol, which are important in the creation of beta3-adrenergic receptor ligands. This showcases its role in the development of targeted pharmaceutical agents (Perrone et al., 2006).
Antioxidant Properties
- Isolation of Antioxidant Peptides: Research has been conducted on the isolation of antioxidant peptides from ethanol-soluble proteins, which may involve compounds structurally related to this compound. This indicates potential applications in food additives and pharmaceuticals as antioxidants (Wang et al., 2014).
Molecular and Chemical Reactions
- Nucleophilic Substitution Reactions: The compound has been involved in studies on nucleophilic substitution reactions, essential for understanding its reactivity and potential applications in chemical synthesis and drug development (Kwok et al., 2004).
Neuropharmacology
- Interaction with GABA Receptors: There has been research on compounds similar to this compound in the context of their interaction with GABA receptors, highlighting the neuropharmacological implications of such compounds (Suzdak et al., 1986).
Future Directions
The future directions for research and development involving “®-2-Amino-2-(p-tolyl)ethanol hydrochloride” could include exploring its potential uses in various chemical reactions, given the reactivity of its amino and tolyl groups . Additionally, green and efficient methods for synthesizing similar compounds are being developed, which could also be applicable to "®-2-Amino-2-(p-tolyl)ethanol hydrochloride" .
Properties
IUPAC Name |
(2R)-2-amino-2-(4-methylphenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-2-4-8(5-3-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKKIUVSYPXHBT-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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